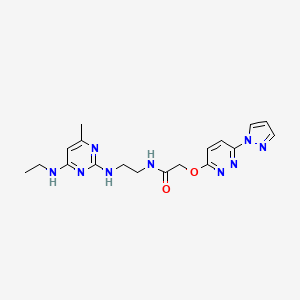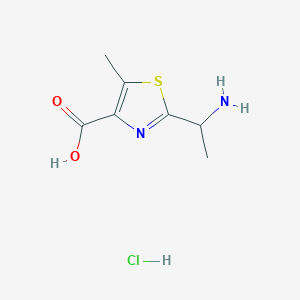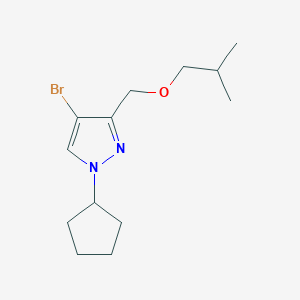![molecular formula C22H23FN2O5 B2594342 5-[3-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 1795500-77-4](/img/structure/B2594342.png)
5-[3-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[3-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid” is a pyrazole derivative with a molecular formula of C22H23FN2O5. Pyrazole derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic properties .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, a five-membered heterocyclic ring, substituted phenyl rings (3,5-dimethoxyphenyl and 4-fluorophenyl), and a 5-oxopentanoic acid moiety.Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques
The compound and its related derivatives have been synthesized through various chemical reactions, demonstrating the versatility of pyrazoline derivatives in chemical synthesis. For instance, one study discusses the synthesis of a pyrazoline derivative through the reaction of specific precursors, highlighting the methodology for obtaining these compounds with precise structural characteristics (Prabhuswamy et al., 2016).
Crystal Structure Analysis
Detailed crystal structure and Hirshfeld surface analysis have been conducted to understand the molecular arrangement and interactions within these compounds. These analyses provide insights into the compounds' physical and chemical properties, which are crucial for their potential applications in various fields (Prabhuswamy et al., 2016).
Potential Applications
Fluorescent Chemosensors
Pyrazoline derivatives have been studied for their photophysical properties, making them suitable as fluorescent chemosensors. These compounds can selectively detect metal ions such as Fe3+, indicating their utility in environmental monitoring and analytical chemistry (Khan, 2020).
Herbicidal Activity
Research has also explored the herbicidal activity of pyrazoline derivatives. These compounds have been shown to exhibit significant effects against various plant species, suggesting their potential as agricultural chemicals (Fu et al., 2017).
Optical Properties
The linear and nonlinear optical properties of pyrazoline derivatives have been examined, revealing their potential in optical switching, communication, and data storage devices. Such studies indicate the compounds' applications in materials science and engineering (Mehkoom et al., 2021).
Future Directions
properties
IUPAC Name |
5-[5-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O5/c1-29-17-10-15(11-18(12-17)30-2)19-13-20(14-6-8-16(23)9-7-14)25(24-19)21(26)4-3-5-22(27)28/h6-12,20H,3-5,13H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQUCXVNZJQNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CCCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-indol-3-yl)ethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2594260.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2594261.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2594263.png)
![(5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2594264.png)




![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)


![Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride](/img/structure/B2594281.png)
![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2594282.png)